Nicotinimidamide dihydrochloride, with the chemical formula CHClNO, is a compound of significant interest in medicinal chemistry. It is a derivative of nicotinamide and has been studied for its potential biological activities, particularly in the context of drug design and development. This compound is known for its role in various biochemical pathways and its potential therapeutic applications.
Nicotinimidamide dihydrochloride is classified as an amide derivative of nicotinic acid, which places it within the broader category of organic compounds known for their diverse biological activities. Its classification also includes being a hydrochloride salt, which enhances its solubility in water and makes it more suitable for biological applications.
The synthesis of Nicotinimidamide dihydrochloride can be accomplished through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and the ratio of reactants. The use of copper as a catalyst is pivotal in enhancing reaction efficiency and selectivity.
Nicotinimidamide dihydrochloride features a pyridine ring structure characteristic of nicotinic derivatives. The molecular structure includes:
The InChI Key for Nicotinimidamide dihydrochloride is provided as a means to identify its unique molecular structure in databases.
Nicotinimidamide dihydrochloride participates in various chemical reactions typical for amides and nitrogen-containing heterocycles:
The reactions involving Nicotinimidamide dihydrochloride often require specific catalysts or conditions to facilitate transformation while maintaining yield and purity.
The mechanism of action for Nicotinimidamide dihydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. It is believed to modulate certain biochemical processes, potentially influencing cellular responses.
Research indicates that compounds related to Nicotinimidamide may exhibit activity on nicotinic acetylcholine receptors, which are critical for neurotransmission and have implications in neuropharmacology .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), which help confirm purity and structural integrity .
Nicotinimidamide dihydrochloride has several notable applications:
The foundational understanding of nicotinamide biochemistry began with Sir Arthur Harden and William John Young's 1906 identification of a "heat-stable factor" essential for fermentation—later recognized as NAD⁺ [8]. By 1936, Otto Warburg elucidated NAD⁺'s functional mechanism, demonstrating its role as a hydride transfer agent in redox reactions and identifying its nicotinamide component [8]. This pivotal work established the biochemical significance of the nicotinamide moiety. The subsequent characterization of NAD⁺ biosynthetic pathways—including the Preiss-Handler pathway (1958) and salvage pathways—set the stage for targeted precursor development [8]. Nicotinimidamide dihydrochloride emerged as a synthetic derivative engineered to overcome the physicochemical limitations of unmodified nicotinamide. Its dihydrochloride salt form significantly enhanced aqueous solubility and stability, facilitating precise dosing in experimental systems. This modification addressed key challenges in cellular uptake kinetics observed in early nicotinamide studies [3] [10]. The compound's development represents a strategic evolution in precursor design, balancing molecular bioavailability with experimental practicality for metabolic research.
Nicotinimidamide dihydrochloride functions as a direct precursor to nicotinamide (NAM), which enters the NAD⁺ salvage pathway—the dominant NAD⁺ biosynthesis route in most mammalian tissues. Upon cellular entry, the dihydrochloride moiety dissociates, releasing bioactive nicotinimidamide that is rapidly converted to nicotinamide mononucleotide (NMN) via the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) [1] [5]. NMN is subsequently adenylated to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs), with three isoforms distributing NAD⁺ production across cellular compartments: NMNAT1 (nucleus), NMNAT2 (Golgi/cytosol), and NMNAT3 (mitochondria) [5]. This enzymatic cascade positions nicotinimidamide dihydrochloride-derived NAD⁺ to regulate multiple cellular processes:
Table 1: Physicochemical Properties of Nicotinimidamide Dihydrochloride Versus Common NAD⁺ Precursors
Precursor | Molecular Weight (g/mol) | Aqueous Solubility | Stability in Physiological pH |
---|---|---|---|
Nicotinimidamide dihydrochloride | ~230 | High (>100mM) | High (resists hydrolysis) |
Nicotinamide (NAM) | 122.12 | Moderate (~50mM) | Moderate (susceptible to enzymatic degradation) |
Nicotinamide riboside (NR) | 255.25 | Low to moderate | Low (hydrolyzes to NAM in plasma) |
Nicotinamide mononucleotide (NMN) | 334.22 | High | Moderate (susceptible to phosphatases) |
The dihydrochloride formulation significantly enhances bioavailability compared to non-salt forms, as demonstrated by mass spectrometry tracking in equine models where supplemented precursors showed 4-10 fold increases in follicular fluid metabolites [7]. This property enables researchers to achieve precise intracellular NAD⁺ modulation without supraphysiological dosing.
Nicotinimidamide dihydrochloride occupies a distinct niche within the NAD⁺ precursor landscape, offering both advantages and limitations relative to established compounds:
Uptake Mechanisms: Unlike nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), which require specific transporters (e.g., equilibrative nucleoside transporters for NR) or conversion by extracellular enzymes (CD73 for NMN), nicotinimidamide-derived NAM enters cells predominantly via passive diffusion [3] [5]. This transporter independence ensures efficient cellular uptake even in tissues with low expression of specialized NAD⁺ precursor transporters. However, recent studies suggest SLC12A8 may function as an NMN transporter in specific cell types, potentially giving NMN an advantage in certain tissues [5].
Metabolic Fate: Once intracellular, nicotinimidamide-derived NAM converges with endogenous NAM pools in the salvage pathway. This contrasts with nicotinic acid (NA), which utilizes the separate Preiss-Handler pathway involving NAPRT-mediated conversion to NA mononucleotide [1] [8]. The direct entry into the salvage pathway enables rapid NAD⁺ generation without bypass intermediates. Comparative studies in animal models indicate nicotinimidamide dihydrochloride elevates NAD⁺ with kinetics similar to free nicotinamide but with greater plasma stability [9].
Enzymatic Requirements: Conversion to NAD⁺ requires only two enzymatic steps (NAMPT → NMNAT) versus NR's three-step process (NRK → NAMPT → NMNAT) or de novo synthesis from tryptophan involving eight enzymatic reactions [5] [8]. This streamlined pathway reduces dependency on enzymatic bottlenecks, particularly the rate-limiting NAMPT enzyme. However, high-dose supplementation may still encounter saturation kinetics.
Table 2: Metabolic Pathways and Enzymatic Requirements of NAD⁺ Precursors
Precursor | Primary Pathway | Key Enzymes Required | Tissue-Specific Efficiency |
---|---|---|---|
Nicotinimidamide dihydrochloride | Salvage | NAMPT, NMNAT | Uniform across tissues |
Nicotinamide (NAM) | Salvage | NAMPT, NMNAT | High in liver, kidney, muscle |
Nicotinamide riboside (NR) | Salvage | NRK1/2, NAMPT, NMNAT | High in muscle, brain, brown adipose |
Nicotinamide mononucleotide (NMN) | Salvage | NMNAT (after CD73 dephosphorylation) | High in liver, pancreas |
Nicotinic acid (NA) | Preiss-Handler | NAPRT, NMNAT, NAD⁺ synthetase | High in liver, intestine |
Recent preclinical evidence demonstrates that combined metabolic activators (CMAs) containing nicotinamide derivatives significantly boost NAD⁺ levels more effectively than single precursors alone. In neurodegenerative models, CMA formulations incorporating nicotinamide elevated brain NAD⁺ by 40-60% and improved mitochondrial function in neurons, outperforming NR-containing formulations in some metrics [9]. This positions nicotinimidamide dihydrochloride as a versatile component in multi-precursor therapeutic strategies targeting tissue-specific NAD⁺ depletion.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8
CAS No.: